Esculentin-2P protein

Antimicrobial peptides Gram-negative selectivity Minimum inhibitory concentration

Esculentin-2P (E2P) is a 37-amino-acid cationic antimicrobial peptide (AMP) belonging to the esculentin-2 subfamily of the frog skin active peptide (FSAP) family, originally isolated from the skin secretions of the Northern leopard frog Rana pipiens. It possesses a C-terminal disulfide bond (Cys31–Cys37) that forms a cyclic heptapeptide domain essential for its bioactivity, and carries a net charge of +6 at physiological pH.

Molecular Formula
Molecular Weight
Cat. No. B1576642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-2P protein
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-2P Protein: A Frog-Derived Antimicrobial Peptide with Gram-Negative Selectivity and Cold-Temperature Antiviral Activity for Targeted Research Procurement


Esculentin-2P (E2P) is a 37-amino-acid cationic antimicrobial peptide (AMP) belonging to the esculentin-2 subfamily of the frog skin active peptide (FSAP) family, originally isolated from the skin secretions of the Northern leopard frog Rana pipiens [1]. It possesses a C-terminal disulfide bond (Cys31–Cys37) that forms a cyclic heptapeptide domain essential for its bioactivity, and carries a net charge of +6 at physiological pH [2]. Unlike many broad-spectrum amphibian AMPs, esculentin-2P exhibits a distinctive Gram-negative-selective antibacterial profile and uniquely combines direct, cold-temperature virucidal activity against iridoviruses and herpesviruses with a demonstrated lack of efficacy against HIV-1 at non-toxic concentrations [3][4]. These properties position esculentin-2P as a specialized tool for investigators studying Gram-negative bacterial pathogenesis, amphibian antiviral innate immunity, or structure-activity relationships within the esculentin-2 family.

Why Esculentin-2P Cannot Be Substituted by Other Esculentin-2 Family Members or In-Class Amphibian Antimicrobial Peptides


Within the esculentin-2 subfamily, primary sequence divergence across frog species produces markedly different antimicrobial spectra, potency, and target organism selectivity [1]. For instance, esculentin-2PLa (from Rana palustris) displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria (MIC=1 µM against E. coli and 10 µM against S. aureus) as well as antifungal activity against Candida albicans (MIC=49 µM), whereas esculentin-2P (from Rana pipiens) is Gram-negative-selective and shows no detectable activity against S. aureus or C. albicans [2][3]. Even the co-isolated peptide ranatuerin-2P from the same frog species exhibits a fundamentally different antibacterial spectrum and 57.5-fold lower natural abundance yield [1]. For antiviral applications, esculentin-2P is distinguished by its inability to inhibit HIV-1 at non-toxic concentrations, a property that contrasts sharply with caerin 1.1, caerin 1.9, and maculatin 1.1, which completely inhibit HIV infection within minutes [4]. These functional divergences mean that substituting esculentin-2P with a related family member without empirical verification of the desired activity profile will yield non-equivalent and potentially misleading experimental results.

Quantitative Differentiation Evidence for Esculentin-2P: Head-to-Head and Cross-Study Comparative Data Against Closest Analogs


Gram-Negative-Selective Antibacterial Activity: Esculentin-2P vs. Ranatuerin-2P and Esculentin-2PLa

Esculentin-2P exhibits a narrow, Gram-negative-selective antibacterial profile that distinguishes it from both the co-isolated peptide ranatuerin-2P and the closely related family member esculentin-2PLa. In the seminal Goraya et al. (2000) study, esculentin-2P showed detectable growth-inhibitory activity only against Escherichia coli (MIC = 10 µM), with no activity against Staphylococcus aureus or Candida albicans [1]. In contrast, ranatuerin-2P, isolated from the same R. pipiens skin extract, displayed broad-spectrum activity (S. aureus MIC = 50 µM; E. coli MIC = 13 µM; C. albicans MIC = 67 µM) [1]. Esculentin-2PLa, from the pickerel frog R. palustris, is even more potent and broader in spectrum: E. coli MIC = 1 µM, S. aureus MIC = 10 µM, and C. albicans MIC = 49 µM [2]. This Gram-negative selectivity makes esculentin-2P a cleaner probe for Gram-negative-specific mechanistic studies, free of confounding Gram-positive or antifungal activity.

Antimicrobial peptides Gram-negative selectivity Minimum inhibitory concentration

Cold-Temperature Rapid Antiviral Activity: Esculentin-2P vs. Mammalian Antimicrobial Peptides

Esculentin-2P and its co-isolated paralog ranatuerin-2P share a unique capability among antimicrobial peptides: they inactivate enveloped viruses within minutes at temperatures as low as 0°C, a property not observed with mammalian AMPs [1]. E2P achieved 90% inhibition of frog virus 3 (FV3) infectivity in fathead minnow (FHM) cells at 500 µM and 90% inhibition of channel catfish virus (CCV) in channel catfish ovary (CCO) cells at 50 µM [2]. The authors explicitly state: "In contrast to mammalian antimicrobial peptides, E2P and R2P act within minutes, at temperatures as low as 0°C, to inhibit viral infectivity" [1]. This cold-temperature functionality is reinforced by a direct viral inactivation mechanism rather than host-cell-mediated replication blockade, meaning activity is independent of host metabolic processes [1].

Antiviral peptides Cold-temperature activity Iridovirus inactivation

HIV-1 Non-Efficacy as a Selectivity Discriminator: Esculentin-2P vs. Caerin and Maculatin Peptides

In a systematic screen of 14 amphibian-derived antimicrobial peptides for HIV-1 inhibitory activity, VanCompernolle et al. (2005) found that esculentin-2P, along with esculentin-1ARb, magainin II, MRP, palustrin-3AR, and ranatuerin-2P, was "not effective in inhibiting HIV infection of T cells at nontoxic concentrations" [1]. This contrasts with caerin 1.1, caerin 1.9, and maculatin 1.1, which "completely inhibited HIV infection of T cells within minutes of exposure to virus at concentrations that were not toxic to target cells" [1]. This differential activity profile is a critical selection criterion: esculentin-2P is suitable for studies where HIV-inhibitory activity is an undesired confounding variable, whereas caerin or maculatin peptides would introduce unintended antiviral effects that could obscure experimental readouts in co-infection or immunomodulatory assays.

HIV inhibition Antiviral selectivity Amphibian antimicrobial peptides

Natural Abundance and Procurement Complexity: Esculentin-2P Yield vs. Co-Isolated Ranatuerin-2P

The natural abundance of esculentin-2P in R. pipiens skin secretions is substantially lower than that of the co-isolated peptide ranatuerin-2P. In the Goraya et al. (2000) purification, esculentin-2P was recovered at a yield of only 12 nmol from the pooled skin extract, whereas ranatuerin-2P was recovered at 690 nmol from the same extract—a 57.5-fold difference [1]. This low natural yield has practical implications: isolation from natural sources is inefficient for generating sufficient material for extensive in vitro or in vivo studies, making chemical synthesis the default procurement route for most research applications. The synthetic peptide (available from specialized vendors) is typically supplied at >95% HPLC purity with the sequence confirmed by mass spectrometry [2].

Peptide isolation yield Natural abundance Procurement feasibility

C-Terminal Disulfide Bond Structural Requirement for Bioactivity: Class-Level Evidence from Esculentin-2CHa

The C-terminal cyclic heptapeptide domain formed by the disulfide bond between Cys31 and Cys37 is functionally essential across the esculentin-2 family. In the structurally characterized homolog esculentin-2CHa, removal of the cyclic C-terminal domain (CKISKQC) and replacement of Cys31 and Cys37 residues by serine resulted in "appreciable decreases in cytotoxicity against all microorganisms and against mammalian cells" [1]. Furthermore, removal of the N-terminal hydrophobic hexapeptide (GFSSIF) completely abolished growth-inhibitory activity against S. aureus and cytotoxic activity against erythrocytes and A549 tumor cells, with a ≥16-fold reduction in potency against Acinetobacter baumannii and Stenotrophomonas maltophilia [1]. While these data are derived from esculentin-2CHa rather than esculentin-2P itself, the conserved cysteine framework and disulfide bond topology across the esculentin-2 subfamily support class-level inference that the disulfide-stabilized cyclic C-terminal domain is essential for membrane-disruptive activity in esculentin-2P as well [2].

Structure-activity relationship Disulfide bond Cyclic peptide domain

Direct Virucidal Mechanism vs. Replication Inhibition: Esculentin-2P Mode of Action Differentiation

Esculentin-2P inactivates enveloped viruses through a direct virucidal mechanism rather than by inhibiting viral replication within infected host cells. Chinchar et al. (2001) demonstrated that E2P "appear[s] to inactivate the virus directly and do[es] not act by inhibiting replication in infected cells" [1]. This was established by pre-incubating virus with peptide before adding to cell monolayers; infectivity was abolished within minutes, ruling out a replication-dependent mechanism [1]. This direct inactivation mode is fundamentally different from most small-molecule antivirals (e.g., acyclovir, which requires viral thymidine kinase for activation and targets DNA polymerase) and also distinct from interferon-mediated antiviral states. The direct virucidal mechanism means that esculentin-2P can inactivate cell-free virus particles, making it relevant for topical or environmental antiviral applications where pre-entry neutralization is the objective.

Virucidal mechanism Direct viral inactivation Antiviral mode of action

Optimal Research and Industrial Application Scenarios for Esculentin-2P Based on Quantitative Differentiation Evidence


Gram-Negative-Selective Antibacterial Mechanistic Studies

Esculentin-2P is the preferred peptide probe for experiments requiring Gram-negative-specific antibacterial activity without confounding effects on Gram-positive bacteria or fungi. Its exclusive activity against E. coli (MIC = 10 µM) with no detectable activity against S. aureus or C. albicans [1] makes it ideal for studying Gram-negative membrane disruption mechanisms, outer membrane permeabilization, or synergistic interactions with antibiotics specifically targeting Gram-negative pathogens. In contrast, the broad-spectrum esculentin-2PLa would introduce Gram-positive and antifungal activities that could complicate result interpretation [2]. The well-characterized disulfide bond requirement further enables structure-activity relationship studies using linearized or domain-truncated analogs as negative controls [3].

Ectothermic Host-Pathogen Antiviral Models at Low Physiological Temperatures

For investigators studying viral infections in amphibians, fish, or other ectothermic vertebrates, esculentin-2P provides a uniquely cold-active antiviral reagent. Its ability to inactivate frog virus 3 (90% inhibition at 500 µM) and channel catfish virus (90% inhibition at 50 µM) within minutes at 0°C [4] enables physiologically relevant antiviral assays at temperatures matching the host organism's natural environment. This low-temperature functionality is not achievable with mammalian AMPs, which require 37°C for membrane-disruptive activity [5]. E2P is therefore the appropriate positive control for innate immunity studies in amphibian disease models, including chytridiomycosis co-infection and ranavirus pathogenesis research.

HIV Co-Infection Studies Requiring an AMP Without Anti-HIV Background Activity

In experimental systems examining bacterial-HIV or fungal-HIV co-infections, or dendritic cell-mediated HIV transfer, many amphibian AMPs such as caerin 1.1 and maculatin 1.1 confound results by potently inhibiting HIV-1 infection. Esculentin-2P, which was demonstrated to be ineffective at inhibiting HIV-1 infection of T cells at non-toxic concentrations [6], provides an antimicrobial peptide tool that preserves bacterial or fungal target engagement without introducing unintended anti-HIV effects. This selectivity makes esculentin-2P the rational choice for co-infection models where the experimental variable is the bacterial or fungal pathogen, and HIV-inhibitory activity must be excluded.

Direct Virucidal Formulation Development for Environmental or Topical Antiviral Applications

The direct, replication-independent virucidal mechanism of esculentin-2P [5], combined with its cold-temperature functionality, positions this peptide as a candidate for environmental antiviral formulations targeting iridoviruses and herpesviruses of aquatic animals. Unlike replication inhibitors that require intracellular access and host metabolism, E2P neutralizes cell-free virus particles upon contact, a property valuable for water treatment, surface decontamination, or topical prophylactic formulations in aquaculture settings. Procurement of synthetic esculentin-2P with verified disulfide bond integrity (HPLC purity >95%) [7] is essential for reproducible virucidal activity in these application-oriented studies.

Quote Request

Request a Quote for Esculentin-2P protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.